molecular formula C21H16BrN3O4 B11546923 2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

2-[(3-bromobenzyl)oxy]-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11546923
M. Wt: 454.3 g/mol
InChI Key: ZBQGSVOLPPHAMC-YDZHTSKRSA-N
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Description

2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with various substituents, including a bromobenzyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves multiple steps, starting with the preparation of the benzohydrazide core. The key steps include:

    Formation of the Benzohydrazide Core: This involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.

    Introduction of the Bromobenzyl Group: The benzohydrazide is then reacted with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate to introduce the bromobenzyl group.

    Formation of the Nitrophenylmethylidene Group: Finally, the compound is reacted with 2-nitrobenzaldehyde under acidic conditions to form the nitrophenylmethylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromobenzyl)oxy]-N’-[(E)-(2,4-dipropoxyphenyl)methylene]benzohydrazide
  • N’-((E)-{2-[(3-bromobenzyl)oxy]-1-naphthyl}methylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

Uniqueness

2-[(3-bromobenzyl)oxy]-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

2-[(3-bromophenyl)methoxy]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16BrN3O4/c22-17-8-5-6-15(12-17)14-29-20-11-4-2-9-18(20)21(26)24-23-13-16-7-1-3-10-19(16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

ZBQGSVOLPPHAMC-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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